2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine PhIP is an imidazopyridine that is 1H--imidazo[4,5-b]pyridine which is substituted at positions 1, 2, and 6 by methyl, amino, and phenyl groups, respectively. It is the most abundant of the mutagenic heterocyclic amines found in cooked meat and fish. It has a role as a carcinogenic agent and a mutagen. It is an imidazopyridine and a primary amino compound.
PhIP (2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine) has been used in trials studying the basic science of Pancreas Cancer.
2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]Pyridine is a synthetic, gray-white crystalline solid that is soluble in dimethylsulfoxide and methanol. It is produced in small quantities for research purposes. 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is formed naturally during the cooking of muscle-derived foods (meat and fish). Levels of this chemical produced in this manner are dependent on cooking temperature, cooking time and method of cooking (direct or indirect). It is one of the most abundant heterocyclic amines in a typical Western diet. 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine has also been detected in processed food flavorings, beer, wine, and cigarette smoke. It is reasonably anticipated to be a human carcinogen. (NCI05)
PhiP(2-Amino-1-methyl-6-phenylimidazol[4,5-b]pyridine) can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC).
1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine is a food-related mutagen, reported to be the most abundant heterocyclic amine found in cooked meat and fish.
See also: Beef (part of); Chicken, cooked (part of); Japanese eel, cooked (part of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 105650-23-5
VCID: VC0539511
InChI: InChI=1S/C13H12N4/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3,(H2,14,15,16)
SMILES: CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N
Molecular Formula: C13H12N4
Molecular Weight: 224.26 g/mol

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine

CAS No.: 105650-23-5

Cat. No.: VC0539511

Molecular Formula: C13H12N4

Molecular Weight: 224.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine - 105650-23-5

Specification

CAS No. 105650-23-5
Molecular Formula C13H12N4
Molecular Weight 224.26 g/mol
IUPAC Name 1-methyl-6-phenylimidazo[4,5-b]pyridin-2-amine
Standard InChI InChI=1S/C13H12N4/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3,(H2,14,15,16)
Standard InChI Key UQVKZNNCIHJZLS-UHFFFAOYSA-N
SMILES CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N
Canonical SMILES CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N
Appearance Solid powder
Colorform Gray-white crystals
Solid
Melting Point 327 °C
MP: 327-328 °C
327 - 328 °C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

PhIP belongs to the imidazopyridine class, featuring a fused bicyclic core with an exocyclic amine group at position 2 and a phenyl substituent at position 6 (Figure 1). The planar aromatic system facilitates intercalation into DNA, while the methyl group at position 1 enhances metabolic stability compared to unmethylated HAAs . Quantum mechanical calculations reveal significant electron density localization at N3 and C8 positions, explaining preferential sites for metabolic activation .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H12N4\text{C}_{13}\text{H}_{12}\text{N}_4
Molecular Weight224.26 g/mol
Melting Point>250°C (decomposes)
logP (Octanol-Water)2.34 ± 0.12
UV-Vis λ<sub>max</sub>316 nm (in methanol)
Fluorescenceλ<sub>ex</sub> 315 nm, λ<sub>em</sub> 380 nm

Data compiled from .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The six-step synthesis from 2,3-diaminopyridine (Figure 2) employs strategic protecting group chemistry and transition metal catalysis :

  • N-Carbobenzylation: 2,3-Diaminopyridine reacts with benzyl chloroformate (42% yield)

  • Selective Reduction: LiAlH<sub>4</sub> reduces the carbamate to a methylamine (80% yield)

  • Ring Closure: N-Dichloromethylene-p-toluenesulfonamide mediates imidazole formation (66% yield)

  • Deprotection: Anhydrous HF removes sulfonamide groups (94% yield)

  • Bromination: Elemental bromine introduces bromide at position 6 (99% yield)

  • Suzuki Coupling: Pd(PPh<sub>3</sub>)<sub>4</sub> catalyzes aryl boronic acid cross-coupling (30% yield)

Industrial Considerations

Commercial production (e.g., LGC Standards) faces challenges:

  • Regulatory Controls: Classified as a Category 2 carcinogen under EU CLP regulations

  • Stability Issues: Requires storage at -20°C with desiccant to prevent decomposition

  • Synthesis Scale-Up: Bromination and HF steps necessitate specialized reactor designs

Analytical Detection and Quantification

Chromatographic Methods

Liquid chromatography-mass spectrometry (LC-MS) dominates PhIP analysis due to superior sensitivity (limit of quantification 0.1 pg/mL in urine) . Key advancements include:

  • Column Chemistry: Core-shell C18 phases (2.6 μm particle size) reduce run times to <15 minutes

  • Ionization Modes: Positive electrospray ionization (ESI+) with [M+H]<sup>+</sup> m/z 225.1

  • Tandem MS: MRM transitions 225.1→209.1 (quantifier) and 225.1→182.1 (qualifier)

Table 2: Comparison of Analytical Techniques

MethodLOD (pg/mL)Matrix ApplicabilityThroughput
LC-MS/MS0.01Urine, plasma, foodHigh
GC-MS5.0Charred meat extractsModerate
Immunoassay50.0Crude food lysatesVery High
Capillary Electrophoresis10.0Cellular lysatesLow

Adapted from .

Metabolic Activation and Genotoxicity

Phase I Metabolism

CYP1A2-mediated N-hydroxylation forms 2-hydroxyamino-PhIP (N-OH-PhIP), the proximate carcinogen . Kinetic studies show:

  • Km=12.3±2.1 μMK_m = 12.3 \pm 2.1 \ \mu\text{M} in human liver microsomes

  • Vmax=1.2±0.3 pmol/min/mg proteinV_{max} = 1.2 \pm 0.3 \ \text{pmol/min/mg protein}

Phase II Conjugation

N-OH-PhIP undergoes O-acetylation (NAT2) or sulfonation (SULT1A1) to form reactive esters that covalently bind DNA:

N-OH-PhIP+Acetyl-CoANAT2Acetoxy-PhIPDNA Adducts\text{N-OH-PhIP} + \text{Acetyl-CoA} \xrightarrow{\text{NAT2}} \text{Acetoxy-PhIP} \rightarrow \text{DNA Adducts}

DNA Adduct Profiles

Major adducts include:

  • N2N^2-(2′-Deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP)

  • N6N^6-(2′-Deoxyadenosin-8-yl)-PhIP (dA-C8-PhIP)

Adduct levels in colon mucosa reach 1.2 adducts/10<sup>8</sup> nucleotides after 100 ng/kg dietary exposure .

Toxicological and Epidemiological Evidence

Carcinogenicity Studies

Chronic exposure studies in Fischer 344 rats demonstrate:

  • Mammary Tumors: 65% incidence at 400 ppm diet

  • Colon Aberrations: 12.3 crypts/cm<sup>2</sup> vs. 1.4 in controls

  • Prostate Lesions: 22% adenocarcinoma rate in TRAMP mice

Mechanistic studies implicate TP53 mutations (codon 273 CGT→CAT) and KRAS activation (G12D) .

Human Biomarker Data

Case-control studies reveal dose-dependent associations:

  • Urinary PhIP: OR 1.67 (95% CI 1.12–2.49) for colorectal cancer per log-unit increase

  • DNA Adducts: 3.5-fold higher in breast tumor vs. adjacent tissue

Mitigation Strategies and Regulatory Status

Dietary Interventions

Marinades containing rosemary extract (0.5% w/w) reduce grilled chicken PhIP by 72% through:

  • Radical scavenging (DPPH IC<sub>50</sub> 8.3 μg/mL)

  • Competitive binding to creatine/amino acid precursors

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